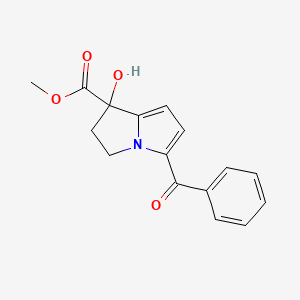

rac 1-Hydroxy Ketorolac Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac 1-Hydroxy Ketorolac Methyl Ester is a synthetic organic compound that belongs to the class of pyrrolizine derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base such as pyridine.

Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

rac 1-Hydroxy Ketorolac Methyl Ester can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and potential as a bioactive compound.

Medicine: Investigating its therapeutic potential for treating diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

相似化合物的比较

Similar Compounds

Methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate: Lacks the hydroxyl group.

Ethyl 5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

rac 1-Hydroxy Ketorolac Methyl Ester is unique due to the presence of both the benzoyl and hydroxyl groups, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

Rac 1-Hydroxy Ketorolac Methyl Ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, which has been recognized for its potential therapeutic applications beyond pain relief, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Ketorolac and Its Derivatives

Ketorolac is primarily known for its analgesic properties, acting as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain modulation . The racemic mixture of ketorolac contains two enantiomers: the S-enantiomer exhibits most of the drug's pharmacological effects, while the R-enantiomer has lesser activity. The derivative this compound has been studied for its enhanced stability and unique biological properties.

The mechanism by which this compound exerts its biological effects is multifaceted:

- COX Inhibition : Similar to ketorolac, it inhibits COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators .

- Regulation of Rho-GTPases : This compound modulates signaling pathways involving Rho-GTPases such as Rac-1 and Cdc42, which play critical roles in cell migration, invasion, and metastasis in cancer cells .

Biological Activity in Cancer Research

Recent studies have highlighted the potential anti-cancer properties of this compound:

- Renal Cell Carcinoma (RCC) : Research indicates that ketorolac can inhibit tumor growth and metastasis in RCC by modulating Rac-1/HIF-1α/DDX3/β-catenin signaling pathways. It was found to significantly reduce cell proliferation markers (Ki-67, Cyclin D1) and increase tumor suppressor Par-4 expression . In xenograft models, it demonstrated tumor growth inhibition rates of up to 86% when combined with other agents like Sunitinib.

| Study | Cell Line | IC50 (µM) | Effects |

|---|---|---|---|

| RCC Study | H357 | 2.6 | Reduced DDX3 expression |

| RCC Study | SCC-4 | 7.1 | Induced apoptosis |

| RCC Study | SCC-9 | 8.1 | Inhibited proliferation |

Case Study 1: Anti-Tumor Activity

A study evaluated the anti-tumor activity of ketorolac in various renal cancer cell lines. The results indicated that ketorolac induced cytotoxic effects with IC50 values ranging from 2.8 to 9.02 mM in monolayer cultures and from 0.28 to 3.8 mM in anchorage-independent assays . The downregulation of Rac-1 and Cdc42 was correlated with reduced migration and invasion capabilities.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that ketorolac acts as a Par-4 secretagogue, enhancing the expression of this tumor suppressor protein known to be downregulated in RCC . This action suggests a novel pathway through which ketorolac could sensitize cancer cells to apoptosis when used alongside traditional chemotherapeutics.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a similar absorption pattern to that of ketorolac, with a half-life differential between its enantiomers—approximately 2.5 hours for the S-enantiomer and about 5 hours for the R-enantiomer . Despite its efficacy, long-term use poses risks such as gastrointestinal bleeding and ulceration due to COX-1 inhibition.

属性

IUPAC Name |

methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOPXASBFYEPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-90-3 |

Source

|

| Record name | Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。